Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a complex structure with a phenyl group attached to a butanoate ester, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate typically involves esterification reactions. One common method is the reaction of 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to speed up the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoic acid and methanol.
Reduction: 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid and alcohol. These products can then interact with various enzymes and receptors, leading to different biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((2-methoxy-2-oxoethyl)amino)butanoate
- 4-(2-Methoxy-2-oxoethyl)phenylboronic acid
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Uniqueness
Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate is unique due to its specific ester structure and the presence of a phenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
7504-70-3 |
---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-5-8-11-6-3-4-7-12(11)10-14(16)18-2/h3-4,6-7H,5,8-10H2,1-2H3 |
InChI-Schlüssel |
FHPJRRVQIHAXTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC1=CC=CC=C1CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.